An In-depth Technical Guide to 3-(difluoromethoxy)-4-fluorophenol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-(difluoromethoxy)-4-fluorophenol: Synthesis, Characterization, and Applications
Foreword: Navigating the Landscape of Fluorinated Scaffolds
In the realm of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design.[1][2][3] The introduction of motifs such as the difluoromethoxy (-OCF₂H) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by acting as a lipophilic hydrogen bond donor. This guide provides a comprehensive technical overview of a specific, highly functionalized phenol, 3-(difluoromethoxy)-4-fluorophenol. While direct experimental data for this precise isomer is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to provide a robust predictive framework for its synthesis, characterization, and potential utility. We will proceed by examining the fundamental chemistry of this compound, offering field-proven insights into its handling and application for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Identity
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IUPAC Name: 3-(difluoromethoxy)-4-fluorophenol
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Molecular Formula: C₇H₅F₃O₂
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Molecular Weight: 178.11 g/mol
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Canonical SMILES: C1=CC(=C(C=C1F)O)OC(F)F
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InChI Key: A unique identifier would be generated upon synthesis and registration. For the closely related isomer 4-(difluoromethoxy)-3-fluorophenol, the InChIKey is KYGXQIJIJIWLGF-UHFFFAOYSA-N.[4]
Predicted Physicochemical Data
The properties of 3-(difluoromethoxy)-4-fluorophenol are heavily influenced by the interplay between the hydroxyl, fluoro, and difluoromethoxy groups. The following table summarizes predicted and extrapolated data based on structurally similar compounds like 3,4-difluorophenol and 4-fluorophenol.[5][6]
| Property | Predicted Value | Rationale and Comparative Insights |
| Physical Form | White to off-white crystalline solid | Based on analogs like 3,4-difluorophenol and 4-fluorophenol which are solids at room temperature.[7] |
| Melting Point (°C) | 35 - 45 | 3,4-difluorophenol melts at 34-38 °C. The additional difluoromethoxy group may slightly alter crystal lattice packing and thus the melting point. |
| Boiling Point (°C) | ~90 °C at reduced pressure (20 mmHg) | Extrapolated from 3,4-difluorophenol (85 °C / 20 mmHg).[7] |
| pKa | 8.5 - 9.5 | The phenolic proton's acidity will be increased (pKa lowered) compared to phenol (~10.0) due to the electron-withdrawing nature of both the para-fluoro and meta-difluoromethoxy substituents. This is a critical parameter for designing salt-formulation and understanding physiological ionization state. |
| LogP | 2.0 - 2.5 | The difluoromethoxy and fluoro groups increase lipophilicity compared to phenol (LogP ~1.5). This value is crucial for predicting membrane permeability and pharmacokinetic behavior. The LogP of 3-fluorophenol is 1.9.[8] |
Synthesis and Purification Workflow
The synthesis of aryl difluoromethyl ethers is a well-established transformation in organic chemistry. The most direct and reliable approach for preparing 3-(difluoromethoxy)-4-fluorophenol involves the O-difluoromethylation of a suitable catechol precursor.
Retrosynthetic Analysis and Strategy
The causality behind our synthetic strategy is rooted in the selective functionalization of a commercially available starting material. The target molecule can be disconnected at the ether linkage, revealing 4-fluorocatechol (4-fluoro-1,2-benzenediol) as the logical precursor. The challenge lies in achieving mono-O-difluoromethylation. However, given the differential acidity of the two hydroxyl groups in 4-fluorocatechol, selective reaction at the more acidic position (meta to the fluorine) can be achieved under carefully controlled conditions.
Caption: Retrosynthetic and forward synthesis plan for 3-(difluoromethoxy)-4-fluorophenol.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Objective: To synthesize 3-(difluoromethoxy)-4-fluorophenol via O-difluoromethylation of 4-fluorocatechol.
Materials:
-
4-Fluorocatechol (Starting Material)
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Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (Difluorocarbene precursor)
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Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
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Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-fluorocatechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration of the starting material).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add (bromodifluoromethyl)trimethylsilane (1.5 eq) dropwise over 15 minutes. Causality Note: TMSCF₂Br is chosen as it generates difluorocarbene under relatively mild basic conditions, minimizing side reactions.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The choice to run for an extended period ensures maximum conversion of the starting material.
-
In-Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: This step partitions the organic product into the ethyl acetate layer, removing the DMF solvent and inorganic salts.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in breaking emulsions and removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 20% EtOAc). This step is critical for isolating the desired product from any unreacted starting material and potential di-substituted byproducts.
-
Final Characterization: Collect the pure fractions, combine, and concentrate to yield the final product. Confirm structure and purity via NMR, MS, and IR spectroscopy.
Spectroscopic and Analytical Characterization
Structural elucidation relies on a suite of analytical techniques. The following data are predicted based on the known effects of the functional groups present.
Caption: Standard analytical workflow for structure and purity confirmation.
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¹H NMR:
-
Phenolic -OH: A broad singlet, typically between δ 5.0-6.0 ppm, which is exchangeable with D₂O.
-
Difluoromethoxy -CHF₂: A characteristic triplet (t) around δ 6.5-7.5 ppm with a large coupling constant (J ≈ 72-75 Hz) due to coupling with the two fluorine atoms.[9]
-
Aromatic Protons (3H): A complex multiplet pattern between δ 6.8-7.2 ppm. The specific shifts and couplings will be influenced by the three different substituents on the ring.
-
-
¹⁹F NMR: This is the most definitive technique for fluorinated compounds.
-
Aromatic -F: A multiplet around δ -120 to -140 ppm.
-
Difluoromethoxy -OCF₂H: A doublet (d) around δ -90 to -95 ppm, coupled to the geminal proton (J ≈ 72-75 Hz).[9]
-
-
¹³C NMR:
-
Difluoromethoxy -CF₂: A triplet (t) around δ 113-116 ppm with a large ¹JCF coupling constant (~250-260 Hz).[9]
-
Aromatic Carbons: Six distinct signals, with the carbons directly attached to fluorine and oxygen showing characteristic shifts and C-F coupling.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorbance bands in the 1000-1300 cm⁻¹ region. The C-O-C stretch of the ether will also appear in this fingerprint region.[10]
-
-
Mass Spectrometry (MS):
-
High-Resolution MS (HRMS): Will provide an exact mass measurement to confirm the elemental composition of C₇H₅F₃O₂. Expected [M]+: ~178.0241.
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Reactivity and Applications in Drug Development
The unique electronic properties of 3-(difluoromethoxy)-4-fluorophenol make it an attractive building block.
-
Reactivity: The phenolic hydroxyl group can be further functionalized, for example, through etherification (Williamson ether synthesis) or esterification. The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing substituents, with any substitution likely directed by the hydroxyl group.
-
Medicinal Chemistry Applications:
-
Metabolic Stability: The difluoromethoxy group is often used as a metabolically stable isostere for a methoxy or hydroxyl group. The C-F bond is exceptionally strong, resisting oxidative metabolism that can be a liability for simple methyl ethers.[2]
-
Modulation of pKa and Lipophilicity: As discussed, the fluorinated groups fine-tune the acidity and lipophilicity of the molecule, which are critical for optimizing cell permeability, target binding, and overall pharmacokinetic profiles.[11]
-
Target Engagement: The -OCF₂H group can act as a weak hydrogen bond donor, a unique interaction not possible with a methoxy group. This can lead to novel and enhanced binding interactions with protein targets. This molecule serves as a valuable scaffold for building more complex structures, such as kinase inhibitors or GPCR ligands, where precise tuning of properties is essential.[12]
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(difluoromethoxy)-4-fluorophenol is not available, hazard information can be extrapolated from structurally related compounds like fluorophenols and difluorophenols.[4][13]
-
GHS Hazard Classification (Predicted):
-
Pictograms: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
-
Handling Precautions:
-
Storage:
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